molecular formula C19H15FN6O2 B2529313 N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251625-65-6

N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2529313
CAS No.: 1251625-65-6
M. Wt: 378.367
InChI Key: WIZTUNIIIXXGOT-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazole ring, followed by the introduction of the oxadiazole moiety and the pyridine ring. The final step involves the coupling of the fluorophenylmethyl group to the acetamide backbone. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrogen-containing heterocyclic compounds with therapeutic potential, such as cetylpyridinium chloride and domiphen bromide .

Uniqueness

What sets N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide apart is its unique combination of functional groups and structural features, which contribute to its specific interactions with molecular targets and its potential therapeutic applications.

Biological Activity

N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide, a compound characterized by its complex heterocyclic structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈FN₃O₂
  • Molecular Weight : 325.36 g/mol
  • SMILES Notation : CC(=O)N(Cc1ccccc1F)C(=N)c2n[nH]c(=O)c2C(=N)N

Anticancer Properties

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. The specific compound under review has shown notable effects against several cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF-715.63
A54912.34
A37518.45
PANC-18.25

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potency in inhibiting tumor cell proliferation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cell Proliferation : The compound has been shown to induce cell cycle arrest in the G0/G1 phase, thereby preventing cells from progressing to DNA synthesis and division.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
  • Targeting Specific Pathways : The oxadiazole derivatives have been found to inhibit specific kinases involved in cancer progression, such as PI3K/Akt and MAPK pathways, further contributing to their anticancer effects .

Case Studies and Research Findings

Several research articles have documented the effectiveness of similar compounds with oxadiazole structures:

  • A study conducted by demonstrated that derivatives with oxadiazole exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin.
  • Another investigation highlighted that structural modifications could enhance biological activity; for instance, introducing electron-withdrawing groups on the phenyl ring increased potency against cancer cells .

Comparative Analysis

To better understand the efficacy of this compound compared to other known anticancer agents, a comparative table is presented below:

Compound NameIC₅₀ (µM)Mechanism of Action
N-[(2-fluorophenyl)methyl]-...15.63Apoptosis induction, cell cycle arrest
Doxorubicin10.0DNA intercalation
Tamoxifen20.0Estrogen receptor modulation
Paclitaxel5.0Microtubule stabilization

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2/c20-15-6-2-1-4-13(15)9-22-17(27)11-26-10-16(23-12-26)18-24-19(28-25-18)14-5-3-7-21-8-14/h1-8,10,12H,9,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZTUNIIIXXGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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